molecular formula C5H12O2 B1595762 2-Methyl-1,4-butanediol CAS No. 2938-98-9

2-Methyl-1,4-butanediol

Cat. No. B1595762
CAS RN: 2938-98-9
M. Wt: 104.15 g/mol
InChI Key: MWCBGWLCXSUTHK-UHFFFAOYSA-N
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Description

2-Methyl-1,4-butanediol (2M1BD), also known as 2M1B, is an organic compound that is widely used in the chemical industry. It is a colorless, odorless, hygroscopic liquid, with a molecular formula of C4H10O2 and a molecular weight of 86.13 g/mol. 2M1BD is a versatile compound with a wide range of applications in the pharmaceutical, food, and cosmetic industries.

Scientific Research Applications

  • Synthesis of Various Compounds

    • Field : Pharmaceuticals, Agrochemicals, and Materials Science
    • Application : 2-Methyl-1,4-butanediol is used in the synthesis of various compounds.
  • Production of Polymers and Other Materials

    • Field : Materials Science
    • Application : 2-Methyl-1,4-butanediol has been used in the production of polymers and other materials .
  • Intermediate in Manufacturing

    • Field : Industrial Manufacturing
    • Application : It acts as an intermediate and is used to manufacture polytetramethylene ether glycol (PTMEG), polybutylene terephthalate (PBT) and polyurethane (PU) .
  • Synthesis of Sex Pheromones

    • Field : Biochemistry
    • Application : 2-Methyl-1,4-butanediol is used in the synthesis of sex pheromones of pine sawflies .
  • Industrial Cleaner and Glue Remover

    • Field : Industrial Cleaning
    • Application : 2-Methyl-1,4-butanediol finds application as an industrial cleaner and a glue remover .
  • Manufacture of Elastic Fibers

    • Field : Textile Industry
    • Application : 2-Methyl-1,4-butanediol is used in the manufacture of elastic fibers .
  • Chiral Catalysts & Ligands

    • Field : Organic Chemistry
    • Application : 2-Methyl-1,4-butanediol is used in the synthesis of chiral catalysts and ligands .
  • Preparation of 1,4-Butanediol

    • Field : Industrial Manufacturing
    • Application : 2-Methyl-1,4-butanediol is used in an integrated process for continuously preparing 1,4-butanediol .
    • Methods : The process involves reacting formaldehyde with acetylene in the presence of a copper catalyst at a pH of from 5 to 8 and a molar ratio of formaldehyde to acetylene of at most 2:1 .
    • Results : The result is the continuous production of 1,4-butanediol .
  • Manufacture of Urethane Elastomers

    • Field : Industrial Manufacturing
    • Application : 2-Methyl-1,4-butanediol is used in the manufacture of urethane elastomers .
    • Results : Production of high-quality urethane elastomers used in various products such as automotive front and rear end fascia, bumpers, fenders, spoilers, footwear, electrical enclosures, recreation equipment, appliances, and furniture .

properties

IUPAC Name

2-methylbutane-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2/c1-5(4-7)2-3-6/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCBGWLCXSUTHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201031185
Record name 2-Methyl-1,4-butanediol
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Molecular Weight

104.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1,4-butanediol

CAS RN

2938-98-9
Record name 2-Methyl-1,4-butanediol
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Record name 2-Methyl-1,4-butanediol
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Record name Amylene glycol
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Record name 2-Methyl-1,4-butanediol
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Record name 2-methylbutane-1,4-diol
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Record name 2-METHYL-1,4-BUTANEDIOL
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Synthesis routes and methods I

Procedure details

As described in detail in copending application Ser. No. 924,212, filed July 12, 1978, (FDN-1113), the catalyst of the invention will produce high quality butanediol by a process involving a two-stage catalytic hydrogenation of a butynediol solution containing formaldehyde. During the first stage of the process, or low pressure, low temperature stage, a butanediol product having a much lower carbonyl number is obtained. The carbonyl number is the conventional measure of the undesired aldehyde and acetal content including residual formaldehyde. In the second or finishing stage, which is carried out at higher pressures and/or temperatures than the first stage, much less 2-methyl-1,4-butanediol byproduct (methylbutanediol) is produced concurrently with butanediol.
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Synthesis routes and methods II

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
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Synthesis routes and methods III

Procedure details

A similar experiment, carried out in 5 ml of anhydrous ethanol, produced 75% 2-methyl-1,4-butanediol, 11.6% 3-methylbutanol, and 12.4% 3-methyl-1,3-butanediol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1,4-butanediol
Reactant of Route 2
2-Methyl-1,4-butanediol
Reactant of Route 3
2-Methyl-1,4-butanediol
Reactant of Route 4
2-Methyl-1,4-butanediol
Reactant of Route 5
2-Methyl-1,4-butanediol
Reactant of Route 6
Reactant of Route 6
2-Methyl-1,4-butanediol

Citations

For This Compound
235
Citations
BL Feringa, B De Lange… - The Journal of Organic …, 1989 - ACS Publications
more 4a serves as a chiral maleic anhydride analogue in asymmetric Diels-Alder reactions withvirtually complete ir-face selectivity with a variety of dienes. 78 In view of the expectation …
Number of citations: 119 pubs.acs.org
X Liu, X Wang, Q Liu, G Xu, X Li, X Mu - Catalysis Today, 2016 - Elsevier
Pd–ReO x /C catalysts with different Re contents were prepared and employed to catalyze the aqueous hydrogenation of itaconic acid in this study. The Pd–ReO x /C catalysts were …
Number of citations: 19 www.sciencedirect.com
AJB Loman, L van der Does… - Journal of Polymer …, 1995 - Wiley Online Library
Results are reported on the effect of lateral methyl groups on the thermal properties of a series of polyesters prepared from diethyl 4,4′‐biphenyldicarboxylate and various methyl …
Number of citations: 16 onlinelibrary.wiley.com
P Grisenti, P Ferraboschi, S Casati… - Tetrahedron: Asymmetry, 1993 - Elsevier
STUDIES ON THE ENANTIOSELECTMTY OF THE TRANSESTERIFICATION OF 2-METHYL-1,4-BUTANEDIOL AND ITS DERIVATIVES CATALYZED BY Pseu.& Page 1 Tetrahedron: Asymmmy Vol. 4. No …
Number of citations: 19 www.sciencedirect.com
T Kimura, T Matsushita, K Ueda, F Aktar, T Matsuda… - Thermochimica acta, 2004 - Elsevier
Enthalpies of mixing of (R)- and (S)-enantiomers of liquid chiral compounds such as heptane-2-ol, octane-2-ol, nonane-2-ol, 3-chloro-propane-1,2-diol and 2-methyl-1,4-butanediol …
Number of citations: 20 www.sciencedirect.com
JFGA Jansen, BL Feringa - Synthetic communications, 1992 - Taylor & Francis
Asymmetric 1,4-Additions to Y-Menthyloxybutenolides;(part IV1) two Enantioselective Syntheses of 2-Methyl-1,4-Butanediol Page 1 SYNTHETIC COMMUNICATIONS, 22(9), 1367-1376 …
Number of citations: 21 www.tandfonline.com
Y Kim, H Watanabe, BK Kim, YB Seu - Tetrahedron: Asymmetry, 2011 - Elsevier
In order to develop new methyl substituted chiral building blocks which are useful for the synthesis of methyl branched natural products, the enantioselective bioreduction of an exo-…
Number of citations: 2 www.sciencedirect.com
P Grisenti, P Fermboschi, S Casati, E SantanielW - academia.edu
Tetrahedron: Asymmmy zyxwvutsrqponmlkjihgfedcbaZYXWVUTSRQPONMLKJIHGFEDCBA BY zyxwvutsrqponmlkjihgfedcbaZYXWVUTSRQPONMLKJIHGFEDCB Page 1 Tetrahedron …
Number of citations: 0 www.academia.edu
Y Yokoyama, H Kawashima, H Masaki - Chemistry Letters, 1989 - journal.csj.jp
Cyclic hydroboration of 4-cyclohexylidene-3-methyl-1-butene by thexylborane gave 1-cyclohexyl-2-methyl-1,4-butanediol in 96/4 anti/syn ratio in 72% yield. Similarly, 5-cyclohexylidene-…
Number of citations: 16 www.journal.csj.jp
WE Smith, GR Chambers, RC Lindberg… - Catalysis of Organic …, 2020 - taylorfrancis.com
152 ABSTRACT The rhodium carbonyl-catalyzed hydroformylation of ally 1 alcohol affords primarily the relatively unstable intermediates, 2-hydroxytetrahydrofuran and 2-(…
Number of citations: 2 www.taylorfrancis.com

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